molecular formula C18H12ClFN2O2S B2644585 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one CAS No. 899724-11-9

3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one

Cat. No.: B2644585
CAS No.: 899724-11-9
M. Wt: 374.81
InChI Key: RDONPHTXMZVSMG-UHFFFAOYSA-N
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Description

3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazinone core substituted with chlorophenyl and fluorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one typically involves multiple steps:

    Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a nucleophile attached to the pyrazinone core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is often introduced through a similar nucleophilic substitution reaction, using a fluorophenyl halide.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, nitrates, or sulfonates can be used under conditions such as acidic or basic environments, depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules are of particular interest.

Medicine

In medicinal chemistry, 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-phenylpyrazin-2(1H)-one: Similar structure but lacks the fluorophenyl group.

    3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-1-(4-chlorophenyl)pyrazin-2(1H)-one: Similar structure but with reversed positions of the chlorophenyl and fluorophenyl groups.

    3-((2-(4-methylphenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

The uniqueness of 3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(4-fluorophenyl)pyrazin-2(1H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and fluorophenyl groups may enhance its interactions with biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-(4-fluorophenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O2S/c19-13-3-1-12(2-4-13)16(23)11-25-17-18(24)22(10-9-21-17)15-7-5-14(20)6-8-15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDONPHTXMZVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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